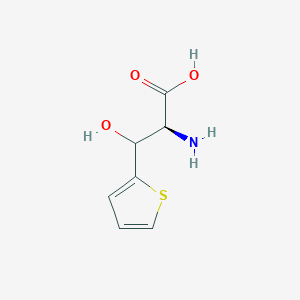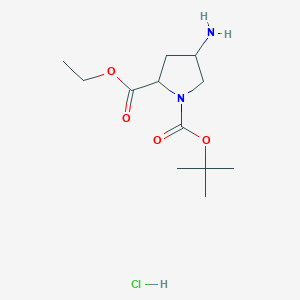
4-Chlorotoluene-D7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorotoluene-D7 is a deuterated form of 4-chlorotoluene, where the hydrogen atoms are replaced with deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling. The molecular formula of this compound is C7D7Cl, and it is known for its high chemical purity and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chlorotoluene-D7 can be synthesized from Toluene-D8 through a series of reactions involving chlorination. One common method involves the use of selenium and chlorobis(4-chlorophenyl)(4-methylphenyl)-, (T-4)- (9CI) as reagents . The reaction typically requires the presence of a Lewis acid such as aluminum trichloride at a controlled temperature of around 20°C for about 4 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the direct reaction of Toluene-D8 with chlorine gas in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorotoluene-D7 undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (SNAr): This reaction involves the substitution of the chlorine atom with a nucleophile, such as hydroxide ions, under high temperature and pressure conditions.
Oxidation: The methyl group in this compound can be oxidized to form 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: The compound can be reduced to form 4-chlorotoluene.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Requires strong nucleophiles like hydroxide ions and high temperatures (above 350°C).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Nucleophilic Aromatic Substitution: Phenol and diphenyl ether.
Oxidation: 4-chlorobenzaldehyde and 4-chlorobenzoic acid.
Reduction: 4-chlorotoluene.
Applications De Recherche Scientifique
4-Chlorotoluene-D7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
NMR Spectroscopy: Used as an internal standard to calibrate chemical shifts and quantify unknown compounds.
Environmental Testing: Employed as a reference standard in environmental analysis to detect and quantify pollutants.
Pharmaceutical Research: Utilized in the synthesis of deuterated drugs to study metabolic pathways and improve drug stability.
Mécanisme D'action
The mechanism of action of 4-Chlorotoluene-D7 primarily involves its role as an internal standard in NMR spectroscopy. The deuterium atoms in the compound provide a distinct signal that helps in the accurate calibration of chemical shifts. This allows researchers to precisely identify and quantify other compounds in a mixture .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chlorotoluene: The non-deuterated form of 4-Chlorotoluene-D7, with the molecular formula C7H7Cl.
2-Chlorotoluene: An isomer of 4-Chlorotoluene with the chlorine atom at the ortho position.
3-Chlorotoluene: An isomer of 4-Chlorotoluene with the chlorine atom at the meta position.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy. The presence of deuterium atoms provides a distinct signal that is easily distinguishable from hydrogen, allowing for more accurate analysis and quantification .
Propriétés
Formule moléculaire |
C7H7Cl |
|---|---|
Poids moléculaire |
133.62 g/mol |
Nom IUPAC |
1-chloro-2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzene |
InChI |
InChI=1S/C7H7Cl/c1-6-2-4-7(8)5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D |
Clé InChI |
NPDACUSDTOMAMK-AAYPNNLASA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])Cl)[2H] |
SMILES canonique |
CC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)

![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methoxyphenyl)imino]-2H-chromen-7-ol](/img/structure/B13820827.png)
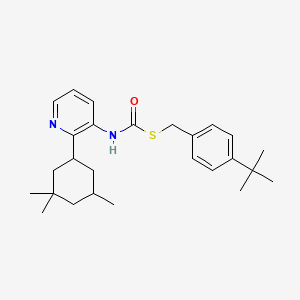
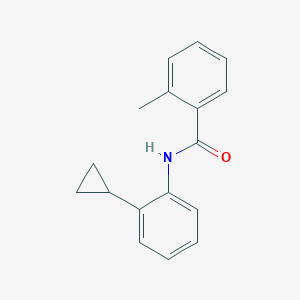

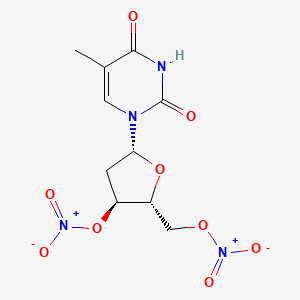
![(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one](/img/structure/B13820854.png)
![6H-Pyrimido[4,5-b][1,4]diazepine](/img/structure/B13820856.png)
![1H-Indole-2-carbonitrile,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-](/img/structure/B13820858.png)

